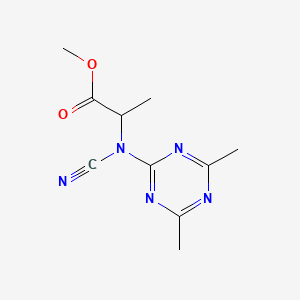![molecular formula C21H16N2O2S B4135245 N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4135245.png)
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
Übersicht
Beschreibung
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CTI-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in disease progression. N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these enzymes, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide may be able to modulate the expression of genes that are involved in disease progression.
Biochemical and Physiological Effects:
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of inflammation, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to reduce the production of inflammatory mediators and decrease tissue damage. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is that it has been shown to have a high degree of selectivity for its target enzymes, which may reduce the risk of off-target effects. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in humans, and to identify potential biomarkers that may be used to predict patient response to treatment. Finally, there is a need for further research to elucidate the exact mechanism of action of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, which may help to identify new targets for drug development.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-phenyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20(22-15-7-2-1-3-8-15)14-23-13-17(16-9-4-5-10-18(16)23)21(25)19-11-6-12-26-19/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGKCBWRWSWSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4135165.png)

![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4135176.png)
![1-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135179.png)
![N-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4135187.png)
![N-({4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-thiophenecarboxamide](/img/structure/B4135195.png)

![N-(2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4135215.png)
![N-benzyl-4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135223.png)
![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide](/img/structure/B4135234.png)
![N-benzyl-N,12,15,15-tetramethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4135235.png)
![2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4135242.png)
![4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135249.png)
